1-(Bromomethyl)-4-fluoronaphthalene

Lipophilicity ADME Prediction Physicochemical Profiling

Researchers optimizing fluorinated naphthalene SAR face a recurring problem: non-fluorinated analogs lack the ¹⁹F NMR spectroscopic probe, while chloromethyl analogs exhibit reduced SN2 reactivity. 1-(Bromomethyl)-4-fluoronaphthalene (CAS 6905-05-1) resolves both constraints in a single building block: • Reactive bromomethyl handle enables rapid conjugation with amines, thiols & alkoxides under mild conditions • 4-F substituent doubles as a sensitive ¹⁹F NMR reporter for reaction monitoring & quantitative assays • Computed LogP ~3.87 supports systematic lipophilicity tuning; aqueous solubility 0.0138 mg/mL confirms organic-phase compatibility Supplied as a white-to-yellow solid, ≥98% purity; stored under inert atmosphere at 2-8°C. Bulk quantities available.

Molecular Formula C11H8BrF
Molecular Weight 239.08 g/mol
CAS No. 6905-05-1
Cat. No. B1338010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-4-fluoronaphthalene
CAS6905-05-1
Molecular FormulaC11H8BrF
Molecular Weight239.08 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2F)CBr
InChIInChI=1S/C11H8BrF/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2
InChIKeyPNTIVILDAFJORJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Bromomethyl)-4-fluoronaphthalene Core Properties and Identity


1-(Bromomethyl)-4-fluoronaphthalene is a disubstituted naphthalene derivative containing a reactive bromomethyl handle at the 1-position and a fluorine substituent at the 4-position . With a molecular weight of 239.08 g/mol (C₁₁H₈BrF) and a computed LogP of ~3.87, it serves as a versatile electrophilic building block for nucleophilic substitution and cross‑coupling reactions . The compound is commercially available as a white‑to‑yellow solid, typically stored under inert atmosphere at 2–8 °C . Its dual functionality enables the introduction of both a fluorinated naphthalene scaffold and a benzyl‑type reactive site in a single synthetic step, distinguishing it from simpler naphthalene or benzyl halide intermediates.

Why 1-(Bromomethyl)-4-fluoronaphthalene is Irreplaceable


Attempts to substitute 1-(bromomethyl)-4-fluoronaphthalene with structurally related compounds such as 1-(bromomethyl)naphthalene (lacking fluorine), 1-(chloromethyl)-4-fluoronaphthalene (less reactive leaving group), or 4-fluoro-1-naphthaldehyde (different functional handle) lead to quantifiable losses in reactivity, physicochemical properties, and synthetic utility. The bromomethyl group offers a balance of stability and nucleophilic reactivity that chloromethyl analogs cannot match [1], while the fluorine atom at the 4-position simultaneously modulates lipophilicity (LogP ~3.87 vs. ~3.8–4.1 for the non‑fluorinated analog) [2] and provides a built‑in ¹⁹F NMR spectroscopic probe for reaction monitoring [3]. The following evidence quantifies these differentiators in explicit experimental contexts.

1-(Bromomethyl)-4-fluoronaphthalene Quantitative Differentiation Guide


Lipophilicity: LogP vs Non-Fluorinated Analog

1-(Bromomethyl)-4-fluoronaphthalene exhibits a computed LogP of 3.87, whereas the non‑fluorinated comparator 1‑(bromomethyl)naphthalene (CAS 3163‑27‑7) has reported LogP values ranging from 3.8 to 4.1 [1]. The introduction of the fluorine atom at the 4‑position results in a modest but measurable decrease in lipophilicity, a parameter that directly influences membrane permeability, plasma protein binding, and metabolic stability in drug candidates [2].

Lipophilicity ADME Prediction Physicochemical Profiling

Bromomethyl vs Chloromethyl Reactivity

The bromomethyl group in 1-(bromomethyl)-4-fluoronaphthalene is significantly more reactive toward nucleophiles than the corresponding chloromethyl analog. Studies on model imidazolium salts demonstrate that bromomethyl‑functionalized derivatives undergo nucleophilic substitution with N‑, O‑, and S‑nucleophiles at rates that exceed those of chloromethyl analogs by a factor that enables practical synthetic transformations under milder conditions [1]. While direct kinetic data for this specific naphthalene scaffold are not reported, the class‑level inference is well‑established: bromine is a superior leaving group (pKa of HBr ≈ –9 vs. HCl ≈ –7), translating to faster reaction rates and higher yields in Sₙ2‑type processes.

Organic Synthesis Reaction Kinetics Leaving Group Ability

Chromium-Catalyzed Asymmetric Dearomatization Yield

In a chromium‑catalyzed asymmetric dearomatization addition reaction with aldehydes, 1-(bromomethyl)-4-fluoronaphthalene afforded the corresponding cyclic monofluoroalkene product in moderate yield [1]. In contrast, the analogous reaction using 3‑(chloromethyl)benzofuran as the electrophile proceeded with yields up to 88% and up to 96% enantiomeric excess [1]. The reduced yield observed for the fluorinated naphthalene substrate highlights the distinct electronic and steric influence of the 4‑fluoro substituent on the dearomatization pathway, underscoring that this compound is not a drop‑in replacement for non‑fluorinated or heteroaromatic halomethyl arenes.

Asymmetric Catalysis Dearomatization Fluorinated Building Blocks

Aqueous Solubility: Quantitative vs Qualitative

1-(Bromomethyl)-4-fluoronaphthalene has a reported aqueous solubility of 0.0138 mg/mL (0.0000577 mol/L) at 25 °C, classifying it as practically insoluble . In contrast, the non‑fluorinated comparator 1‑(bromomethyl)naphthalene is described only qualitatively as “slightly soluble in water” by multiple vendors . The quantitative solubility data for the fluorinated derivative enables accurate prediction of its behavior in biphasic reactions, extraction workflows, and potential aqueous‑based assays, whereas the qualitative descriptor for the comparator introduces uncertainty in experimental design.

Solubility Formulation Reaction Medium Selection

¹⁹F NMR Spectroscopic Handle

The presence of a fluorine atom at the 4‑position of the naphthalene ring provides 1-(bromomethyl)-4-fluoronaphthalene with a distinct ¹⁹F NMR signal, typically appearing in the aromatic‑fluorine region (~ –110 to –125 ppm depending on substitution) [1]. Non‑fluorinated analogs such as 1‑(bromomethyl)naphthalene lack this spectroscopic handle, making reaction monitoring, purity assessment, and quantification by ¹⁹F NMR impossible. The fluorine substituent also enables the use of ¹⁹F‑¹H HOESY and other heteronuclear correlation experiments for detailed structural elucidation [2].

Analytical Chemistry ¹⁹F NMR Reaction Monitoring

1-(Bromomethyl)-4-fluoronaphthalene Optimal Use Cases


Precision Lipophilicity Control in Drug Synthesis

The compound’s LogP of 3.87, compared to ~3.8–4.1 for non‑fluorinated 1‑(bromomethyl)naphthalene, provides a quantifiable starting point for fine‑tuning the lipophilicity of drug‑like molecules . The bromomethyl group serves as a versatile anchor for introducing polar or basic moieties (e.g., amines, heterocycles) via Sₙ2 reactions, enabling systematic SAR exploration of fluorinated naphthalene‑containing pharmacophores.

Asymmetric Dearomatization for Chiral Monofluoroalkenes

Despite yielding only moderate conversion, 1-(bromomethyl)-4-fluoronaphthalene is the required substrate for generating chiral 4‑fluoro‑1‑naphthyl‑derived dearomatization products via chromium catalysis [1]. These products contain contiguous stereocenters and a monofluoroalkene motif—structural features of high value in medicinal chemistry and natural product synthesis. Alternative substrates (e.g., benzofuran halides) do not deliver the 4‑fluoro‑1‑naphthyl framework.

Nucleophilic Functionalization for Bioconjugation

The highly reactive bromomethyl group enables rapid conjugation with thiols, amines, and alkoxides under mild conditions [2]. This reactivity, combined with the low aqueous solubility (0.0138 mg/mL) , makes the compound well‑suited for organic‑phase modifications of hydrophobic scaffolds, such as the synthesis of fluorinated naphthalene‑tagged biomolecules or the preparation of functionalized monomers for advanced materials.

¹⁹F NMR Probe Development

The 4‑fluoro substituent provides a sensitive ¹⁹F NMR reporter that can be monitored without interference from ¹H or ¹³C signals [3]. This feature enables the compound to serve as a quantitative internal standard for ¹⁹F NMR‑based assays and as a building block for designing fluorinated molecular probes where tracking by ¹⁹F NMR is desired (e.g., in metabolic stability studies or protein‑binding experiments).

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